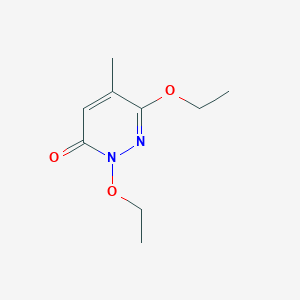

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxy-5-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECRSNJGEMQXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=O)C=C1C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341616 | |

| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-64-1 | |

| Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2,6 Diethoxy 5 Methyl 3 2h Pyridazinone and Its Analogs

De Novo Synthetic Routes to the Pyridazinone Core

The formation of the pyridazinone ring system from acyclic precursors is a cornerstone of its chemistry. Various strategies have been developed to construct this heterocyclic scaffold.

Cyclization Reactions involving Hydrazine (B178648) Derivatives

A prevalent and versatile method for synthesizing the 3(2H)-pyridazinone core is through the cyclization of dicarbonyl compounds with hydrazine derivatives. lookchem.comderpharmachemica.com This approach leverages the nucleophilicity of hydrazine to form the heterocyclic ring.

One common pathway involves the reaction of γ-keto acids with hydrazine hydrate (B1144303). researchgate.net For instance, the cyclization of 3-aroyl-2-arylpropionic acids with hydrazine hydrate readily yields 4,6-disubstituted-3(2H)-pyridazinones. lookchem.com Similarly, the reaction of 3-benzoyl picolinic acid with hydrazine hydrate in boiling n-butanol results in the formation of a pyridopyridazinone derivative. derpharmachemica.com

The reaction conditions can influence the outcome. For example, stirring 3-arylidene-2(3H)-furanone with hydrazine hydrate in ethanol (B145695) at room temperature can lead to a hydrazide derivative, while boiling the mixture can result in the formation of the pyridazinone derivative. ekb.eg

Another approach utilizes the condensation of benzil (B1666583) monohydrazones with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or diethyl malonate, in the presence of a base like sodium ethoxide. arabjchem.org This method has been successfully employed to synthesize a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones. arabjchem.org

A three-step sequence involving hydrazone formation from alpha-keto esters, followed by acylation with ethyl malonyl chloride and a subsequent Dieckmann cyclization, has been developed for the synthesis of 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters. researchgate.net

Transformations of 1,2,4-Triketone Analogs in Pyridazinone Formation

1,2,4-Triketone analogs serve as valuable precursors for the synthesis of pyridazinones. mdpi.comresearchgate.net The cyclization of these triketones with hydrazine derivatives can lead to the formation of the pyridazinone ring. mdpi.com

The reaction of 1,2,4-triketone analogs with hydrazine hydrate in refluxing methanol (B129727) has been shown to produce pyridazinone derivatives. mdpi.com The nature of the substituents on the triketone and the reaction conditions can influence the regiochemistry of the cyclization, potentially leading to the formation of pyrazole (B372694) isomers alongside the desired pyridazinone. mdpi.comresearchgate.net For example, the acid-catalyzed reaction of certain 1,2,4-triketone analogs with hydrazines can proceed through different pathways, yielding either 3- or 5-acetylpyrazoles or pyridazinones. mdpi.com

One-Step Synthetic Routes from Precursor Molecules

Efficient one-step or one-pot syntheses of pyridazinones have been developed to streamline the synthetic process. researchgate.net For instance, a multicomponent reaction promoted by ultrasound, involving arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable catalyst, has been reported for the high-yield synthesis of pyridazinones and phthalazinones in short reaction times. researchgate.net

Another one-pot process involves the reaction of 4-pentynoic acid with phenylhydrazine (B124118) in the presence of zinc chloride to afford the corresponding pyridazinone in moderate to good yields. researchgate.net

Functionalization and Derivatization Strategies for Pyridazinone Scaffolds

Once the pyridazinone core is established, further modifications can be introduced through various functionalization and derivatization reactions.

Alkylation and Alkoxylation of Pyridazinone Rings

Alkylation and alkoxylation are common methods to introduce diverse substituents onto the pyridazinone ring, often targeting the nitrogen atoms or the oxygen of the carbonyl group. researchgate.netnih.gov

The reaction of a 6-substituted-3(2H)-pyridazinone with ethyl 3-bromoacetate in the presence of potassium carbonate in acetone (B3395972) leads to the formation of the corresponding N-alkylated ester derivative. nih.gov Similarly, treatment of pyridazinone with various alkylating agents like 4-Br-C6H4-CH2-Br in the presence of a base such as anhydrous K2CO3 in DMF results in N-alkylation. researchgate.net

Alkoxylation can be achieved through nucleophilic substitution reactions. For example, treatment of a chloropyridazine with sodium ethoxide can introduce an ethoxy group onto the pyridazinone ring. sciforum.net

Regioselective Alkylation Studies, particularly at Nitrogen Atoms

The pyridazinone ring possesses two nitrogen atoms, and their selective alkylation is a key aspect of its derivatization. The regioselectivity of alkylation can be influenced by the substituents on the ring and the reaction conditions.

Studies have shown that 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters undergo selective alkylation at the 2-position in moderate to good yields. researchgate.net This regioselectivity is crucial for the synthesis of specifically substituted pyridazinone derivatives.

In some cases, blocking groups can be employed to direct alkylation to a specific position. For instance, a maleate-derived blocking group has been used for the regioselective C-4 alkylation of pyridines, a strategy that could potentially be adapted for pyridazinone systems. nih.govchemrxiv.orgnih.gov

The choice of base and solvent can also play a role in directing the regioselectivity of the reaction.

Data Tables

Table 1: Examples of Cyclization Reactions for Pyridazinone Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3-Aroyl-2-arylpropionic acids | Hydrazine hydrate | 4,6-Disubstituted-3(2H)-pyridazinones | lookchem.com |

| 1,2,4-Triketone analogs | Hydrazine hydrate, MeOH, reflux | Pyridazinone derivatives | mdpi.com |

| Benzil monohydrazones, Ethyl cyanoacetate | Sodium ethoxide, Ethanol | 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones | arabjchem.org |

| 3-Benzoyl picolinic acid | Hydrazine hydrate, n-butanol, boiling | 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one | derpharmachemica.com |

Table 2: Examples of Functionalization of the Pyridazinone Ring

| Pyridazinone Derivative | Reagents and Conditions | Product | Reference |

| 6-substituted-3(2H)-pyridazinones | Ethyl 3-bromo-acetate, K2CO3, Acetone, reflux | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

| 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters | Alkylating agent | 2,6-disubstituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters | researchgate.net |

| 4-chloro-5-hydroxyethylamino-6-nitro-3(2H)-pyridazinone | Sodium ethoxide | Pyridazino[3,4-b]oxazine derivative | sciforum.net |

Regioselective Alkoxylation at Specific Positions (e.g., C-4, C-5, C-6)

The introduction of alkoxy groups, such as ethoxy groups, onto the pyridazinone ring at specific positions is a critical step in the synthesis of compounds like 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone. Achieving regioselectivity—the ability to target a specific carbon atom (C-4, C-5, or C-6)—is essential. This is typically accomplished through the nucleophilic substitution of a pre-functionalized pyridazinone, most commonly a halogenated derivative.

The inherent electronic properties of the pyridazinone ring dictate the preferred sites for nucleophilic attack. Unlike pyridine (B92270), the pyridazine (B1198779) nucleus does not have any ring carbons that are "unactivated" towards nucleophiles. thieme-connect.de In the absence of other directing groups, the C-4 and C-5 positions are generally more susceptible to nucleophilic attack than the carbon adjacent to a ring nitrogen. thieme-connect.de However, the most common and predictable method for regioselective alkoxylation involves starting with a pyridazinone that has a leaving group, such as a chlorine or bromine atom, at the desired position.

For instance, to synthesize a 6-alkoxy derivative, a 6-halopyridazinone is treated with a sodium alkoxide. The reaction of 3,6-dichloropyridazine (B152260) with sodium ethoxide, for example, selectively yields 3-chloro-6-ethoxypyridazine. Further substitution or modification can then be carried out. To achieve alkoxylation at the C-4 or C-5 position, the synthesis must begin with a pyridazinone that is halogenated at one of those sites. The synthesis of these precursors often starts from substituted mucochloric or mucobromic acids, which are then cyclized with hydrazine. researchgate.net

Table 1: Regioselective Alkoxylation Strategies

| Target Position | Precursor Type | Reagent | Typical Product | Rationale |

|---|---|---|---|---|

| C-6 | 6-Halopyridazinone | Sodium Alkoxide | 6-Alkoxypyridazinone | Direct SNAr at the most common substitution site. |

| C-4 / C-5 | 4- or 5-Halopyridazinone | Sodium Alkoxide | 4- or 5-Alkoxypyridazinone | SNAr directed by the position of the leaving group. |

| C-4 / C-5 | Unsubstituted Pyridazinone | Aminating Agent | 4- or 5-Aminopyridazinone | Chichibabin-type amination favors C4/C5. thieme-connect.de |

Nucleophilic Substitution Reactions on Halogenated Pyridazinones

Nucleophilic substitution is a cornerstone of pyridazinone chemistry, allowing for the introduction of a wide array of functional groups. thieme-connect.de Halogenated pyridazinones, particularly chloro derivatives, are versatile and widely used substrates for these transformations. The reaction involves the displacement of a halide ion by a nucleophile.

The synthesis of alkoxy-substituted pyridazinones is a classic example, where a chloropyridazinone is reacted with a sodium alkoxide, like sodium ethoxide (NaOEt), in an alcohol solvent. acs.orgfiveable.me Beyond alkoxides, a variety of other nucleophiles can be employed. Nitrogen nucleophiles, such as hydrazine, methylhydrazine, and various amines, react with chloropyridazinones to yield the corresponding hydrazino or amino derivatives. researchgate.netraco.cat For example, reacting a 4-chloro-2-phenyl-3(2H)-pyridazinone derivative with nucleophiles like sodium azide (B81097) or benzyl (B1604629) amine leads to the substitution of the chlorine atom at the C-4 position. raco.cat

These reactions are typically bimolecular (SNAr mechanism), where the rate depends on the concentration of both the pyridazinone substrate and the nucleophile.

Table 2: Examples of Nucleophilic Substitution on Halogenated Pyridazinones

| Halogenated Precursor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Sodium Ethoxide | Ethanol, Reflux | 3-Chloro-6-ethoxypyridazine | acs.org |

| 4-Chloro-2-phenyl-3(2H)-pyridazinone | Sodium Azide | DMF | 4-Azido-2-phenyl-3(2H)-pyridazinone | raco.cat |

| 4-Chloro-2-phenyl-3(2H)-pyridazinone | Benzyl Amine | Ethanol, Reflux | 4-(Benzylamino)-2-phenyl-3(2H)-pyridazinone | raco.cat |

| 4,5-Dichloro-3-pyridazone | Hydrazine | Not specified | 4-Chloro-5-hydrazino-3-pyridazone | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazinone Derivatization

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These methods have been successfully applied to the pyridazine and pyridazinone core to create diverse analogs that would be difficult to access through traditional methods. researchgate.net

Common cross-coupling reactions used in pyridazinone derivatization include:

Suzuki Coupling: This reaction couples a halogenated pyridazinone with a boronic acid or ester to form a C-C bond, ideal for introducing aryl or vinyl groups.

Sonogashira Coupling: This method couples a halopyridazinone with a terminal alkyne to create alkynyl-substituted pyridazinones. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyridazinone and an amine, providing a direct route to amino-pyridazinone derivatives.

These reactions offer high efficiency and functional group tolerance. For instance, microwave-enhanced protocols for sequential amination and Suzuki coupling on a dichloropyridazine scaffold have been developed to rapidly generate diversified 2,3,6-trisubstituted pyridazines. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Pyridazinones

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Bromo- or Chloro-pyridazinone | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(aryl)-C(pyridazinone) |

| Sonogashira Coupling | Bromo- or Iodo-pyridazinone | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C(alkynyl)-C(pyridazinone) |

| Buchwald-Hartwig Amination | Chloro-pyridazinone | Amine | Pd₂(dba)₃ / Ligand | C(pyridazinone)-N(amine) |

Condensation Reactions for Side Chain Elaboration

Condensation reactions are fundamental to both the initial formation of the pyridazinone ring and the subsequent elaboration of its side chains. The most common synthesis of the 3(2H)-pyridazinone core involves the cyclocondensation of a γ-keto acid with hydrazine hydrate. raco.catlibretexts.org The substituents on the final pyridazinone ring are determined by the structure of the starting keto acid. For example, using a γ-keto acid with a methyl group at the appropriate position will lead to a methyl-substituted pyridazinone.

Once the pyridazinone ring is formed, its side chains can be further extended. A common strategy involves the condensation of an active methylene group on the pyridazinone ring (e.g., at C-4) with an aldehyde or ketone. For example, 4,5-dihydro-3(2H)-pyridazinones can react with aromatic aldehydes in the presence of a base like sodium ethoxide to form 4-substituted benzylidene derivatives. raco.cat

Another important condensation reaction involves the N-H group of the pyridazinone ring or a hydrazino-substituent. The reaction of a hydrazino-pyridazinone with a carbonyl compound yields a hydrazone, a key transformation in the Wolff-Kishner reduction and in the synthesis of various heterocyclic systems. libretexts.orgreading.ac.uk

Table 4: Examples of Condensation Reactions for Pyridazinone Synthesis and Elaboration

| Reaction Type | Pyridazinone Substrate/Precursor | Condensation Partner | Conditions | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Ring Formation | γ-Keto Acid | Hydrazine Hydrate | Ethanol, Reflux | 3(2H)-Pyridazinone Ring | raco.cat |

| Side Chain Elaboration | 4,5-Dihydro-3(2H)-pyridazinone | Aromatic Aldehyde | Sodium Ethoxide | 4-Benzylidene-pyridazinone | raco.cat |

| Hydrazone Formation | Hydrazino-pyridazinone | Aldehyde or Ketone | Acetic Acid (catalyst) | Pyridazinone-hydrazone | reading.ac.uk |

Influence of Reaction Conditions on Synthetic Outcomes

The success of pyridazinone synthesis hinges not only on the choice of reagents but also on the careful control of reaction conditions. Variables such as the solvent, temperature, and presence of acid or base catalysts can dramatically influence the reaction's speed, yield, and selectivity.

Solvent Effects on Product Formation and Regioselectivity

The choice of solvent can profoundly impact the outcome of a reaction, particularly in cases where multiple reaction pathways are possible, such as the competition between nucleophilic substitution (SN2) and elimination (E2). When preparing alkoxypyridazinones from halopyridazinones using a strong base like sodium ethoxide, the solvent's polarity is a key factor. stackexchange.compearson.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. This leaves the anionic nucleophile (e.g., ethoxide) highly reactive and "naked," which tends to favor the SN2 pathway, leading to the desired substitution product.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion through hydrogen bonding. This stabilization of the nucleophile can reduce its nucleophilicity and may favor the E2 elimination pathway, especially with sterically hindered substrates. Furthermore, using a reagent like NaOH in ethanol can create an equilibrium mixture of hydroxide (B78521) and ethoxide ions, complicating the reaction outcome. stackexchange.com

The regioselectivity of a reaction can also be solvent-dependent. In some cases, changing the solvent can alter which isomer of a product is preferentially formed. researchgate.net

Table 5: Influence of Solvent Type on Reaction Pathways

| Solvent Type | Example | Effect on Nucleophile | Favored Pathway (Typical) | Consequence for Alkoxylation |

|---|---|---|---|---|

| Polar Protic | Ethanol | Solvated, less reactive | E2 often competes or is favored | Increased yield of elimination byproducts |

| Polar Aprotic | DMSO, DMF | "Naked," highly reactive | SN2 is favored | Higher yield of the desired substitution product |

| Non-Polar | Toluene, Hexane | Poor solubility of ionic reagents | Slower reaction rates, may alter selectivity | Generally less suitable for ionic reactions |

Acid and Temperature Effects on Chemoselectivity and Regioselectivity

Temperature and pH are critical parameters for controlling the selectivity of pyridazinone synthesis.

Temperature: Many reactions have a significant temperature dependence. In the competition between substitution and elimination, higher temperatures generally favor the elimination pathway (E2) over substitution (SN2). stackexchange.com This is because elimination reactions typically have a higher activation energy and benefit more from increased thermal energy. Therefore, to maximize the yield of a substituted product like an alkoxypyridazinone, the reaction is often run at the lowest temperature that allows for a reasonable reaction rate. Conversely, high temperatures are often required for certain reactions, such as the final decomposition step in the Wolff-Kishner reduction, which often uses high-boiling solvents like ethylene (B1197577) glycol to reach temperatures of 180-200 °C. libretexts.org

Acid/Base Catalysis: The presence of an acid or base catalyst can selectively promote one reaction over another (chemoselectivity).

Acid Catalysis: The formation of hydrazones from a carbonyl compound and hydrazine is often catalyzed by a small amount of acid. reading.ac.uk The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.

Base Catalysis: Strong bases like sodium ethoxide or potassium hydroxide are required for E2 eliminations and for deprotonating N-H or active C-H bonds to facilitate condensation reactions. raco.catlibretexts.org The strength and concentration of the base can determine the major product. For example, a strong, bulky base will favor elimination, while a less hindered, more nucleophilic base might favor substitution.

Table 6: Effects of Temperature and Catalysis on Selectivity

| Condition | Effect | Example Reaction | Rationale |

|---|---|---|---|

| Increasing Temperature | Favors Elimination (E2) over Substitution (SN2) | Alkoxylation of a halopyridazinone | Elimination has a higher activation energy and a more positive entropy change. |

| High Temperature (e.g., >180 °C) | Drives decomposition of intermediates | Wolff-Kishner Reduction | Provides energy to overcome the barrier for N₂ gas extrusion. |

| Acid Catalysis | Promotes nucleophilic addition to carbonyls | Hydrazone formation | Increases the electrophilicity of the carbonyl carbon. |

| Strong Base | Promotes elimination and deprotonation | E2 Elimination / Aldol-type Condensation | Abstracts a proton to initiate the reaction cascade. |

Synthesis of Structural Analogs and Precursors Relevant to this compound

The synthesis of structural analogs and precursors of this compound is crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced or novel biological activities. Research in this area focuses on modifying the pyridazinone core at various positions and constructing fused heterocyclic systems to explore a wider chemical space.

Preparation of Related Pyridazinone Derivatives for Comparative Studies

The preparation of a diverse library of pyridazinone derivatives is essential for comparative biological and pharmacological studies. These studies help in identifying the key structural features responsible for the desired activity. Synthetic strategies often involve the variation of substituents at different positions of the pyridazinone ring.

A common approach to synthesizing 6-substituted-3(2H)-pyridazinones begins with the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride (B1165640), followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. raco.cat For instance, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was synthesized from o-cresyl methyl ether and succinic anhydride. raco.cat This intermediate can then be further modified. For example, condensation with aromatic aldehydes yields 4-substituted benzyl pyridazinones. raco.cat

Another versatile method involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride to produce a variety of pyridazin-3-one derivatives. nih.gov This method has been used to synthesize compounds like 6-benzoyl-2-(4-methoxyphenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one. nih.gov The resulting pyridazinone can be further functionalized; for example, an acetyl group at the 6-position can be converted to an enaminone, which then serves as a precursor for fused azolo[1,5-a]pyrimidine derivatives. nih.gov

The synthesis of 2,6-disubstituted pyridazinone derivatives has also been explored. gazi.edu.tr In one study, a series of 3(2H)-pyridazinone derivatives with a 4-substituted phenylpiperazinylethyl moiety at the N-2 position were synthesized to evaluate their analgesic and anti-inflammatory activities. gazi.edu.tr Similarly, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized as dual COX/LOX inhibitors, demonstrating the utility of modifying the pyridazinone core to achieve specific biological targets. mdpi.com

The following table summarizes various synthetic methods for preparing pyridazinone derivatives for comparative studies:

Table 1: Synthetic Methods for Pyridazinone Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| β-Aroyl propionic acids | Hydrazine hydrate | 6-Aryl-3(2H)-pyridazinones | raco.cat |

| 3-Oxo-2-arylhydrazonopropanals, Active methylene compounds | Acetic anhydride, reflux | Substituted pyridazin-3-ones | nih.gov |

| 6-Chloropicolinonitrile, Nucleophilic agent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dioxane, reflux | 2,6-Disubstituted pyridines (precursors) | nih.gov |

| α,β-Unsaturated levulinate, Indole (B1671886) derivatives | Michael type reaction, followed by oxidation (CuCl₂ or MnO₂) | Pyridazinones with an indole moiety at position 4 | nih.gov |

| 4-Methoxy acetophenone, Glyoxylic acid, Hydrazine hydrate | Acetic acid, microwave | 6-(4-Methoxyphenyl)-3(2H)-pyridazinone | researchgate.net |

Synthetic Pathways to Fused Pyridazinone Systems

The synthesis of fused pyridazinone systems is a significant area of research as it leads to the creation of novel polycyclic structures with unique pharmacological profiles. These strategies often involve intramolecular cyclization reactions or the use of bifunctional reagents.

One approach to constructing fused systems is through the reaction of a pyridazinone derivative bearing a suitable functional group that can participate in a ring-closing reaction. For example, a hydrazinopyridazine derivative can react with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide to form pyridazinotriazine derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for building complex molecules and have been applied to the synthesis of fused pyridazinone systems. researchgate.net These reactions can be combined with other transformations in a sequential or one-pot manner to create diverse polycyclic frameworks. researchgate.net For instance, a Suzuki reaction on a halopyridazinone can be followed by a nitrene insertion, an azo-coupling, a nucleophilic substitution, or a condensation reaction to afford various fused systems. researchgate.net

Another strategy involves the condensation of pyridazinones with bifunctional reagents. For example, the condensation of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate has been reported to yield pyridopyridazinedione derivatives, although sometimes in low yields. mdpi.com

The synthesis of a novel pyridazino[3,4-b]diazepine ring system was achieved starting from 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone. nih.gov The key steps involved nucleophilic substitution, chlorination of a hydroxyl group, reduction of the nitro group, and finally, an intramolecular ring closure to form the bicyclic system in a 48% yield. nih.gov

A different approach to 5,6-fused ring pyridazines involves the reaction of 1,2-diphenyl fulvene (B1219640) with an excess of hydrazine in ethanol. liberty.edu The product is then isolated through extraction and purification techniques like distillation and trituration. liberty.edu

The following table outlines some synthetic pathways to fused pyridazinone systems:

Table 2: Synthetic Pathways to Fused Pyridazinone Systems | Starting Material | Key Reaction Steps | Fused System | Reference | | --- | --- | --- | | 4,5-Dichloro-2-methyl-6-nitro-3(2H)-pyridazinone | Nucleophilic substitution, Chlorination, Bechamp reduction, Intramolecular ring closure | Pyridazino[3,4-b]diazepine | nih.gov | | Halopyridazinones | Suzuki or Heck reaction followed by C-N, C-O, or C-C bond formation | Various pyridazino-fused polycyclics | researchgate.net | | Hydrazinopyridazine derivative | Reaction with acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide | Pyridazinotriazines | nih.gov | | 4-Acetyl-3-amino-2-phenylquinoline | Diazotization and ring closure | Pyridazino[3,4-c]quinoline | mdpi.com | | 1,2-Diphenyl fulvene | Reaction with excess hydrazine | 5,6-Fused ring pyridazine | liberty.edu | | Heterocyclic diamine | Cyclization with a nitrite (B80452) | 1,2,3-Triazole-fused pyridazines | mdpi.com | | Dicarbonyl 1,2,3-triazoles | Reaction with hydrazine hydrate | 1,2,3-Triazole-fused pyridazines | mdpi.com |

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Mechanisms for Pyridazinone Ring Formation

The formation of the pyridazinone ring, the core structure of 2,6-diethoxy-5-methyl-3(2H)-pyridazinone, is most commonly achieved through the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid) and a hydrazine (B178648) derivative. wikipedia.org

A general mechanism for this cyclization involves the following key steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. This forms a tetrahedral intermediate.

Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration to form a hydrazone or a similar imine-like intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Final Dehydration/Oxidation: The resulting cyclic intermediate, a dihydropyridazinone, can then undergo a final dehydration or oxidation step to yield the aromatic pyridazinone ring. chemtube3d.com

A prominent route to pyridazines involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org For instance, the reaction of a suitable 4-ketoacid with hydrazine hydrate (B1144303) proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the 4,5-dihydro-3(2H)-pyridazinone. Subsequent dehydrogenation, for example using bromine in acetic acid, introduces the double bond to form the aromatic 3(2H)-pyridazinone ring. nih.gov

More complex mechanistic studies on the reaction of hydrazines with β-dicarbonyl compounds, which are analogous to the 1,4-dicarbonyl precursors of pyridazinones, suggest a complex interplay of different tautomeric forms of the dicarbonyl compound and the potential for the hydrazine to react via either of its nitrogen atoms. researchgate.net These studies propose the formation of dihydroxy-pyrazolidine intermediates, indicating that the pathway to the final heterocycle can be intricate and may be influenced by the specific reactants and conditions. researchgate.net

Mechanisms of Substituent Introduction and Modification

The functionalization of the pyridazinone ring, including the introduction of the specific ethoxy and methyl groups found in this compound, is governed by the electronic properties of the heterocyclic system.

The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr). The introduction of the ethoxy groups at the 2- and 6-positions of the target molecule likely proceeds through such a mechanism.

The general SNAr mechanism involves:

Nucleophilic Addition: A potent nucleophile, such as an ethoxide ion (EtO⁻), attacks an electron-deficient carbon atom on the pyridazine ring that bears a suitable leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The positions most susceptible to nucleophilic attack on the pyridazine ring are those ortho and para to the nitrogen atoms (positions 3, 6, 4, and 5). In the case of pyridazine itself, the π-electron density is lowest at positions 2 and 4, making them the most favorable sites for nucleophilic substitution.

For the synthesis of related di-substituted pyridazinones, a common strategy involves starting with a poly-halogenated pyridazine. For example, a dichloropyridazinone can undergo sequential nucleophilic substitution reactions with sodium ethoxide to introduce the ethoxy groups. The regioselectivity of these reactions is dictated by the electronic and steric environment of the carbon atoms on the ring. The reaction of chloropyridazine derivatives with various nucleophiles, including amines, is a well-established method for functionalization. nih.gov

The mechanism for these substitutions can be classified as SN2 for reactions at an alkyl group attached to the ring nitrogen or as a bimolecular nucleophilic substitution (SN2-type) at the ring carbons. chemguide.co.uk In the SN2 mechanism, the reaction proceeds in a single step where the nucleophile attacks as the leaving group departs. youtube.com

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally disfavored. The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the ring towards attack by electrophiles, much like in pyridine (B92270). libretexts.org Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further increasing the ring's deactivation. youtube.comquora.com

When EAS does occur, it is typically directed to the positions of relatively higher electron density, which are the carbon atoms meta to the ring nitrogens (positions 4 and 5). However, the presence of activating substituents can influence the regioselectivity. In the case of this compound, the ethoxy and methyl groups are electron-donating and would be expected to activate the ring towards electrophilic attack.

The directing effects of these substituents would compete with the deactivating effect of the pyridazinone core:

The 5-methyl group is an activating ortho-, para-director.

The 6-ethoxy group is a strongly activating ortho-, para-director.

The 2-ethoxy group , being attached to a nitrogen, influences the electronic distribution of the ring.

Theoretical studies on the nitration of pyridine and pyridine-N-oxide have shown that these reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org However, the strong acidic medium required often leads to protonation of the nitrogen, deactivating the substrate. rsc.org For the specific molecule , any potential electrophilic substitution would be a complex interplay of these activating and deactivating effects, with substitution likely being challenging to achieve.

Tautomerism Studies in Pyridazinone Systems

Tautomerism is a significant feature of pyridazinone chemistry. 3(2H)-Pyridazinones can exist in equilibrium with their aromatic hydroxy-pyridazine tautomers.

Figure 1: Keto-enol tautomerism in the 3(2H)-pyridazinone system.

For the parent pyridazin-3(2H)-one, the equilibrium generally favors the keto form (the pyridazinone) over the enol form (pyridazin-3-ol). researchgate.net Theoretical studies using density functional theory (DFT) have investigated the mechanism of this tautomeric conversion. nih.govresearchgate.net

Two primary mechanisms have been considered:

Direct Hydrogen Transfer: This involves the direct intramolecular transfer of a proton from the nitrogen at position 2 to the carbonyl oxygen at position 3. This proceeds through a highly strained four-membered transition state and is associated with a high activation energy. researchgate.net

Dimer-Assisted Double Hydrogen Transfer: In this mechanism, two pyridazinone molecules form a dimer through hydrogen bonding. A concerted double hydrogen transfer then occurs through a more stable six-membered transition state, which significantly lowers the activation energy compared to the direct transfer. researchgate.net

The following table summarizes the calculated activation energies for the tautomerization of pyridazin-3(2H)-one.

| Tautomerization Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

| Direct Hydrogen Transfer (TS12) | 42.64 | researchgate.net |

| Dimer-Assisted Double Hydrogen Transfer (TS1122) | 14.66 | researchgate.net |

These studies also indicate that the solvent plays a crucial role in the tautomeric equilibrium. Protic polar solvents can facilitate the proton transfer by acting as a bridge, thereby lowering the activation energy for the direct transfer mechanism. nih.govresearchgate.net

For this compound, the presence of the ethoxy group at the 2-position precludes the classic keto-enol tautomerism involving that nitrogen. However, other forms of tautomerism, such as those involving the migration of a proton from the methyl group, while theoretically possible, are generally not considered significant under normal conditions. The predominant form is the 3(2H)-pyridazinone structure. The consideration of tautomeric forms is crucial in drug design and molecular recognition studies as different tautomers can exhibit distinct physicochemical properties and biological activities. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the specific chemical environment of each atom.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

The ¹H-NMR spectrum of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is expected to reveal distinct signals corresponding to the methyl and ethoxy substituents, as well as any protons on the pyridazinone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methyl protons (-CH₃) would likely appear as a singlet, while the ethoxy groups would present as a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons (-OCH₂CH₃) due to spin-spin coupling.

The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon (C=O) of the pyridazinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum. The analysis of chemical shifts in both ¹H and ¹³C NMR is crucial for confirming the presence and connectivity of the substituents on the pyridazinone core. Studies on various substituted pyridazin-3(2H)-ones have demonstrated the utility of ¹H and ¹³C NMR for complete spectral assignment.

| Assignment | Expected ¹H-NMR Chemical Shift (ppm) | Expected ¹³C-NMR Chemical Shift (ppm) |

| Ring-CH | ~ 6.0 - 7.5 (singlet) | ~ 100 - 140 |

| Ring-C-CH₃ | - | ~ 120 - 140 |

| Ring-C-O | - | ~ 150 - 165 |

| C=O | - | ~ 158 - 165 |

| N-OCH₂CH₃ | ~ 4.0 - 4.5 (quartet) | ~ 60 - 70 |

| N-OCH₂CH₃ | ~ 1.3 - 1.6 (triplet) | ~ 13 - 16 |

| Ring-OCH₂CH₃ | ~ 4.2 - 4.7 (quartet) | ~ 62 - 72 |

| Ring-OCH₂CH₃ | ~ 1.4 - 1.7 (triplet) | ~ 14 - 17 |

| Ring-CH₃ | ~ 2.0 - 2.5 (singlet) | ~ 10 - 20 |

Note: The expected chemical shift values are estimates based on general principles and data for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Regiochemical Determination

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule, which aids in confirming the regiochemistry and preferred conformation. A NOESY experiment on this compound would be expected to show correlations between the protons of the methyl group at the C5 position and any adjacent protons on the ring or substituents. Similarly, correlations between the protons of the ethoxy groups and neighboring protons on the pyridazinone ring would help to definitively establish their positions at C2 and C6. The application of 2D NMR methods, including NOE experiments, has been successfully used for the complete assignment of ¹H and ¹³C NMR spectra of other 2,6-disubstituted pyridazin-3(2H)-ones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the precise determination of the molecular formula. For this compound (C₉H₁₄N₂O₃), the expected monoisotopic mass is approximately 198.1004 g/mol . ESI-HRMS would confirm this with high accuracy.

Furthermore, fragmentation analysis in MS can provide structural information. The fragmentation pattern would likely involve the loss of the ethoxy and methyl groups, providing further evidence for the proposed structure. The use of ESI-MS has been documented for the characterization of novel pyridazinone derivatives.

| Ion | Expected m/z |

| [M+H]⁺ | 199.1077 |

| [M+Na]⁺ | 221.0897 |

| [M-C₂H₅]⁺ | 169.0764 |

| [M-OC₂H₅]⁺ | 153.0815 |

Note: The expected m/z values are calculated based on the molecular formula C₉H₁₄N₂O₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the pyridazinone ring, the C-O bonds of the ethoxy groups, and the C-H bonds of the alkyl groups. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretch, a key feature of the pyridazinone core. The C-O stretching vibrations of the ethoxy groups would likely appear in the 1050-1250 cm⁻¹ region. FT-IR spectroscopy is a standard method used in the characterization of newly synthesized pyridazinone derivatives.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (Alkyl) | 2850 - 3000 |

| C=O (Amide/Lactam) | 1650 - 1700 |

| C=N | 1600 - 1670 |

| C-O (Ether) | 1050 - 1250 |

Structure Activity Relationship Sar and Mechanistic Biological Studies

Analysis of Substituent Effects on Biological Activities

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn dictate its pharmacological effects.

Impact of Ethoxy Groups at C-2 and C-6 on Activity Profiles

The presence of ethoxy groups, particularly at the C-6 position, is a significant determinant of the biological activity in pyridazinone analogs. Ethoxy groups are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability nih.gov.

Role of Methyl Group at C-5 in Modulating Activity

The methyl group at the C-5 position of the pyridazinone ring also plays a role in modulating the biological activity, often by providing a crucial hydrophobic interaction within the binding site of target proteins. For instance, in a series of 6-Aryl-4,5-dihydro-pyridazinones, the presence of a methyl group on the pyridazinone ring was shown to potentiate the compound's antiplatelet effect nih.gov.

While direct structure-activity relationship (SAR) studies on the C-5 methyl group of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone are not extensively documented, research on related structures provides insights. For example, in the development of histamine (B1213489) H(3) receptor antagonists, a 6-methyl-2H-pyridazin-3-one derivative was identified as a potent and selective compound, suggesting the methyl group contributes favorably to the interaction with the receptor nih.gov. The introduction of substituents at the C-5 position of other heterocyclic systems, like cinmethylin, has been explored to improve herbicidal activity, indicating that this position is key for steric and hydrophobic interactions with biological targets nih.gov.

Influence of N-Substitution (e.g., on Pyridazinone N-2) on Biological Mechanisms

The substituent at the N-2 position of the pyridazinone ring is a key modulator of biological activity and selectivity. A wide range of substituents, from simple alkyl groups to more complex aromatic and heterocyclic moieties, have been explored, leading to diverse pharmacological profiles.

Studies on phosphodiesterase 4 (PDE4) inhibitors revealed that an unsubstituted N-H was optimal for affinity, with N-methyl derivatives showing reduced potency. However, introducing a larger N-benzyl substituent was found to alter the selectivity profile acs.org. In contrast, for achieving potent analgesic and anti-inflammatory activities, an acetamide (B32628) side chain linked to the N-2 position was shown to be beneficial nih.gov.

Furthermore, N-benzyl and N-cyclopropylmethyl substitutions on the pyridazinone ring have resulted in potent and highly selective COX-2 inhibitors nih.gov. The nature of the N-2 substituent also dictates the targeting of other enzyme systems. For example, attaching a piperazine (B1678402) moiety at this position has led to the development of selective monoamine oxidase B (MAO-B) inhibitors nih.gov, while other N-substitutions have been tailored to create effective acetylcholinesterase (AChE) inhibitors nih.gov. This variability underscores the critical role of the N-2 position in directing the molecule's interaction with specific biological targets.

Importance of Aromatic and Aliphatic Substituents on Activity

The balance between aromatic and aliphatic substituents across the pyridazinone scaffold is crucial for determining the compound's biological activity. The presence of both types of groups can influence potency, selectivity, and pharmacokinetic properties.

Aromatic substituents, particularly phenyl groups at the C-6 position, are a common feature in many biologically active pyridazinones nih.gov. The substitution pattern on this aromatic ring is also critical. For instance, 6-(p-nitrophenyl)-substituted pyridazinones displayed superior vasorelaxant activity compared to those with bromo- or methyl-substituted phenyl rings nih.gov. For COX-2 inhibition, a parasubstituted methylsulfonyl or sulfonamide group on the C-5 phenyl ring is important for activity nih.gov. A 4-fluorophenyl group has also been identified as a key feature for potent JNK1 inhibition in some pyridazine (B1198779) series nih.gov.

Aliphatic substituents, such as the ethoxy groups at C-2 and C-6 and the methyl group at C-5 in the title compound, primarily contribute to the molecule's lipophilicity and steric profile nih.govnih.gov. At the N-2 position, aliphatic substituents like methyl and ethyl groups have been shown to yield potent analgesic and anti-inflammatory compounds, while larger aromatic groups like benzyl (B1604629) can also be well-tolerated and contribute to high potency, for example in COX inhibition youtube.comnih.gov. The interplay between aromatic moieties and aliphatic linkers or groups is a key consideration in the design of pyridazinone-based therapeutic agents.

Exploration of Biological Mechanism Linkages to Structural Features

The specific arrangement of substituents on the this compound scaffold and its analogs dictates their mechanism of action, primarily through the inhibition of key enzyme systems involved in various pathological processes.

Inhibition of Enzyme Systems (e.g., Acetylcholinesterase, Phosphodiesterases, COX-2)

Acetylcholinesterase (AChE) Inhibition: Pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For this activity, the nature of the substituent at the N-2 position is paramount. A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and evaluated for AChE inhibitory activity, with some compounds showing significant potency nih.gov. Molecular modeling studies indicate that these inhibitors interact with key residues in the active site of the enzyme.

Phosphodiesterase (PDE) Inhibition: The pyridazinone ring is a viable scaffold for developing inhibitors of phosphodiesterases, particularly PDE4, which is a key enzyme in the inflammatory cascade. Structure-activity relationship studies have shown that for potent PDE4 inhibition, an N-H group on the pyridazinone ring is often preferred over an N-methyl group acs.org. The planarity of the pyridazinone scaffold is thought to allow for better interaction within the hydrophobic pocket of the enzyme's active site. Specific dihydropyridazinone derivatives, such as Y-590, have been identified as selective inhibitors of cAMP-PDE, which contributes to their anti-platelet activity nih.gov.

Cyclooxygenase-2 (COX-2) Inhibition: A significant area of research for pyridazinone derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy with reduced gastrointestinal side effects compared to non-selective NSAIDs researchgate.net. The selectivity and potency of these inhibitors are heavily influenced by the substituents on the pyridazinone core. For instance, the presence of a phenyl ring at the C-6 position is common, and a p-methylsulfonyl or p-sulfonamide group on this phenyl ring is a key feature for high COX-2 selectivity, mimicking the structure of celecoxib (B62257) nih.govnih.gov. Furthermore, bulky substituents at the N-2 position, such as a benzyl group, are well-tolerated and can lead to potent and selective COX-2 inhibition nih.gov. The pyridazinone scaffold itself serves as a central structural element for these inhibitors, which bind within the active site of the COX-2 enzyme researchgate.net.

Interactive Data Table: Biological Activities of Pyridazinone Derivatives

| Compound Class | Target Enzyme | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|---|

| N-substituted-(p-tolyl)pyridazin-3(2H)-ones | Acetylcholinesterase (AChE) | Varied N-substituents | Significant inhibition, with Ki values in the nanomolar range for the most active compounds. | nih.gov |

| Pyridazinone-indole hybrids | Phosphodiesterase 4B (PDE4B) | N-H group on pyridazinone ring | N-H derivatives were more potent than N-methyl analogues. | acs.org |

| 6-Aryl-dihydropyridazinones | cAMP-PDE | Dihydropyridazinone core | Y-590 showed potent and selective inhibition of cAMP-PDE. | nih.gov |

| N-benzyl-6-phenyl-pyridazinones | Cyclooxygenase-2 (COX-2) | N-benzyl group, C-6 phenyl group | Potent and selective COX-2 inhibition. | nih.gov |

| 6-(p-sulfamylphenyl)-dihydropyridazinones | Cyclooxygenase-2 (COX-2) | p-sulfonamide on C-6 phenyl ring | Activity comparable to celecoxib. | nih.gov |

Receptor Agonism/Antagonism Studies

Formyl Peptide Receptors (FPRs):

Pyridazinone derivatives have been extensively investigated as ligands for Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors involved in inflammatory processes. nih.govsemanticscholar.org Both agonists and antagonists of FPR1 and FPR2 have been identified, with some compounds showing potential as pro-resolving agents in inflammatory diseases. nih.govsemanticscholar.org

Screening of pyridazinone libraries has identified numerous compounds with FPR agonist activity. nih.gov Interestingly, a study screening pyridazinones for anti-inflammatory activity found that while many potent inhibitors of LPS-induced NF-κB activity were also FPR agonists, a significant number were not, suggesting they act through different signaling pathways. nih.gov This highlights that the anti-inflammatory effects of some FPR agonists might be mediated through FPR-independent mechanisms. nih.gov

For instance, certain 2-arylacetamide pyridazin-3(2H)-ones have been identified as selective agonists for FPR1 or FPR2, as well as dual agonists for both. researchgate.net The substitution pattern on the pyridazinone ring and the nature of the acetamide side chain are crucial for determining the selectivity and potency of these compounds as FPR agonists. nih.gov

GABA-A Receptors:

The central nervous system is another area where pyridazinone derivatives have shown activity, specifically as modulators of the GABA-A receptor. nih.gov The GABA-A receptor is a key inhibitory neurotransmitter receptor in the brain, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

Certain pyridazinyl derivatives of gamma-aminobutyric acid (GABA) have been shown to be potent and specific antagonists of the GABA-A receptor. nih.govnih.gov For example, SR 95531 and SR 42641, which are arylaminopyridazine derivatives of GABA, competitively displace [3H]GABA from its binding sites on rat brain membranes. nih.gov Structural modifications, such as substituting the phenyl ring at the para position, have been shown to significantly influence the affinity of these compounds for the GABA-A receptor. nih.gov Pyrazolopyrimidine derivatives have also been identified as positive allosteric modulators of the GABA-A receptor. researchgate.netadooq.com

Ligand Design Principles and Pharmacophore Identification

The development of potent and selective pyridazinone-based ligands relies on understanding the key structural features required for biological activity. Pharmacophore modeling is a crucial tool in this process, helping to identify the essential steric and electronic features that govern the interaction of a molecule with its biological target. youtube.com

For pyridazinone derivatives, the core heterocyclic ring serves as a privileged scaffold. nih.gov Modifications at various positions on this ring system have been systematically explored to establish structure-activity relationships (SAR). For example, in the context of anti-inflammatory activity, the presence of specific substituents at the N-2, C-4, C-5, and C-6 positions of the pyridazinone ring has been shown to be critical for cyclooxygenase (COX) inhibition and selectivity. sarpublication.combohrium.com

In silico approaches, such as inverse virtual screening, have been employed to identify potential new targets for libraries of pyridazinone-based compounds. nih.gov This strategy can help in repurposing existing compound libraries and uncovering novel biological activities. nih.gov

Mechanistic Insights into Anti-Inflammatory, Analgesic, and Antihypertensive Research Related to Pyridazinones

The diverse pharmacological effects of pyridazinone derivatives stem from their ability to interact with various biological pathways.

Anti-Inflammatory and Analgesic Mechanisms:

The anti-inflammatory and analgesic properties of pyridazinones are among their most studied activities. nih.govnih.gov A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. bohrium.comsemanticscholar.org Several pyridazinone derivatives have been developed as selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. sarpublication.com

Beyond COX inhibition, pyridazinones exert their anti-inflammatory effects through other mechanisms. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov This can occur through the inhibition of signaling pathways like the nuclear factor-κB (NF-κB) pathway. nih.govsemanticscholar.org Furthermore, certain pyridazinone derivatives act as phosphodiesterase 4 (PDE4) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses. nih.govrsc.org

The analgesic effects of pyridazinones are often linked to their anti-inflammatory properties. sarpublication.com By reducing inflammation, these compounds can alleviate pain. Additionally, some pyridazinone derivatives may have central analgesic effects, potentially through modulation of neurotransmitter systems. sarpublication.com

Antihypertensive Mechanisms:

The cardiovascular effects of pyridazinone derivatives have also been a significant area of research. tandfonline.comnih.gov Several compounds have demonstrated antihypertensive activity, with various proposed mechanisms of action. orientjchem.orgiajpr.com

One key mechanism is the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. orientjchem.org Molecular docking studies have identified pyridazinone derivatives that can effectively bind to and inhibit ACE. orientjchem.org Other proposed mechanisms for the antihypertensive effects of pyridazinones include vasodilation, potentially through the modulation of calcium channels or other signaling pathways involved in vascular smooth muscle contraction. nih.govtandfonline.com The specific substitutions on the pyridazinone ring are critical in determining the antihypertensive potency and mechanism of action. nih.gov

Mechanistic Exploration of Antifungal and Antibacterial Properties of Pyridazinone Derivatives

In addition to their effects in mammals, pyridazinone derivatives have shown promise as antimicrobial agents. researchgate.netmdpi.com

Antifungal Activity:

Several pyridazinone derivatives have been synthesized and evaluated for their antifungal properties against various fungal strains. researchgate.net The mechanism of their antifungal action is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. researchgate.net For example, certain β-aroylpropionic acid and N-cyanoacetyl dihydropyridazinone derivatives have shown significant activity against fungi like Fusarium solani and Alternaria solani. researchgate.net

Antibacterial Activity:

The pyridazinone scaffold has also been utilized to develop compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govrsc.org Structure-activity relationship studies have revealed that the nature and position of substituents on the pyridazinone ring are crucial for antibacterial potency. mdpi.com For instance, certain derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com The proposed mechanisms of antibacterial action include the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis. mdpi.com Some pyridazinone-based diarylurea derivatives have been designed as surrogates for existing anticancer drugs and have shown potent dual antimicrobial and anticancer activities. nih.govrsc.org

Studies on Pyridazinone Derivatives as Iron Chelators

Iron is an essential element, but its excess can be toxic due to the generation of reactive oxygen species. researchgate.net Iron chelating agents are used to treat iron overload conditions. harvard.edu Pyridazinone derivatives have been investigated for their potential as iron chelators. rsc.org

The design of these chelators often involves modifying the structure of known iron-chelating moieties, such as 3-hydroxypyridin-4-one, by introducing a pyridazine ring. rsc.org The goal is to create ligands with a high affinity and selectivity for iron(III). rsc.org Studies on 3- and 5-hydroxypyridazin-4(1H)-ones have shown that while they can form stable complexes with iron(III), their chelating efficiency may not be sufficient for therapeutic use compared to existing agents like deferiprone. rsc.org Another iron chelator, pyridoxal (B1214274) isonicotinoyl hydrazone (PIH), and its analogs have demonstrated the ability to prevent iron-mediated damage by forming an inert complex with iron(III), thus preventing the formation of harmful oxyradicals. nih.govnih.gov

Applications in Chemical Synthesis and Materials Science

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone as a Synthetic Building Block

The pyridazine (B1198779) scaffold is recognized as a versatile building block in synthetic chemistry, and this compound serves as a prime example of this utility. d-nb.inforesearchgate.net Its core structure, a six-membered heterocyclic ring with two adjacent nitrogen atoms, provides a foundation for constructing a wide array of more complex molecules. The ethoxy groups attached to the pyridazine ring are significant functional handles. They can be substituted with other functional groups through various chemical reactions, allowing chemists to modify the molecule's properties and create a library of new derivatives.

The reactivity of the pyridazinone ring system, demonstrated in related compounds, involves reactions like oxidation and reduction, which can introduce additional functional groups. For instance, studies on similar di-substituted pyridazinones show that the substituents can be replaced, paving the way for diverse functionalization. researchgate.net This adaptability is crucial for its role as a precursor in multi-step syntheses.

Role in the Synthesis of Complex Heterocyclic Compounds

The pyridazinone moiety is a key synthon for the creation of elaborate heterocyclic systems. Research has demonstrated that the pyridazinone core can be used to construct fused-ring structures, leading to novel chemical entities with potential applications. For example, while not this specific compound, the closely related 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone has been successfully used as a starting material to synthesize complex annelated heterocycles like selenadiazoles, thiadiazoles, and diazaphospholes. mdpi.comnih.gov

This process typically involves the chemical modification of the pyridazinone, followed by a cyclization reaction to form a new ring fused to the original pyridazine core. mdpi.com The ability to serve as a platform for such constructions highlights the importance of pyridazinone derivatives in expanding the landscape of available heterocyclic compounds for various research applications.

Table 1: Examples of Heterocyclic Systems Derived from Pyridazinone Scaffolds This table is based on the synthetic potential of the pyridazinone core structure.

| Starting Pyridazinone Type | Resulting Complex Heterocycle | Reference |

|---|---|---|

| Aminophenyl-dihydropyridazinone | Selenadiazolopyridazine | mdpi.comnih.gov |

| Aminophenyl-dihydropyridazinone | Thiadiazolopyridazine | mdpi.comnih.gov |

| Aminophenyl-dihydropyridazinone | Diazaphospholopyridazine | mdpi.comnih.gov |

Use as Ligands in Catalysis

Nitrogen-containing heteroaromatic rings, such as the pyridazine structure in this compound, possess inherent potential for use as ligands in catalysis. researchgate.net The nitrogen atoms in the ring have lone pairs of electrons that can coordinate with metal centers, forming stable metal-ligand complexes. This coordination capability is a fundamental principle in the design of catalysts. researchgate.net

While specific catalytic applications of this compound are not extensively documented in the reviewed literature, its structural framework suggests potential in this area. The development of catalysts often involves modifying ligands to fine-tune the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. The substitutable ethoxy groups on this pyridazinone derivative offer a pathway for such modifications.

Potential in Optical Materials Research

There is growing scientific interest in this compound for its potential application in materials science, particularly in the development of novel materials with unique electronic or optical properties. The investigation into pyridazinone derivatives for such purposes is an active area of research.

Studies on structurally similar compounds provide strong evidence for this potential. For instance, a detailed investigation of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, which shares the core ethoxy-methyl-pyridazinone structure, explored its nonlinear optical (NLO) parameters. researchgate.net NLO materials are crucial for technologies like optical switching and frequency conversion. The promising results from related molecules suggest that this compound could also exhibit interesting optical characteristics, warranting further investigation for its use in advanced optical materials.

Applications in Agrochemicals: Herbicides and Insecticides Research

The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, and this compound is being explored for its herbicidal properties. researchgate.net The control of undesirable vegetation is critical for maximizing crop yield in staple crops such as rice, soybeans, and maize. google.com

The broader class of pyridazinone derivatives has yielded successful commercial herbicides. A notable example is Chloridazon, a selective herbicide used extensively in beet cultivation. nih.gov It functions by inhibiting photosynthesis in weeds. nih.gov Furthermore, patents have been filed for other pyridazinone-based compounds, such as pyridazinone-substituted ketoximes, designed specifically as herbicides. google.com

In addition to herbicidal activity, the pyridazinone structure is also a basis for insecticide research. Studies have shown that certain pyridazinone derivatives exhibit significant insecticidal activity against pests like aphids. researchgate.net This dual potential as both a herbicide and an insecticide makes the pyridazinone chemical class, including this compound, a valuable subject for ongoing agrochemical research. researchgate.net

Table 2: Agrochemical Applications of the Pyridazinone Chemical Class

| Application Area | Target | Example Compound Class/Derivative | Mechanism of Action (Example) | Reference |

|---|---|---|---|---|

| Herbicide | Annual broad-leafed weeds | Chloridazon | Photosynthesis inhibition | nih.gov |

| Herbicide | Undesired vegetation in crops | Pyridazinone-substituted ketoximes | Not specified | google.com |

| Insecticide | Aphids (Aphis fabae) | Thio-pyridazinone derivatives | Not specified | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone Derivatives

While classical methods for pyridazinone synthesis are well-established, future research should focus on the development of more efficient, versatile, and sustainable synthetic strategies for derivatives of this compound. nih.govnih.gov The introduction of novel functional groups can lead to compounds with improved pharmacological profiles. nih.gov

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyridazinone core at a late stage of the synthesis would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. This could involve C-H activation or other modern synthetic techniques.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of pyridazinone derivatives. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Photoredox Catalysis: This emerging field in organic synthesis could open up new avenues for the construction and functionalization of the pyridazinone ring under mild reaction conditions, using visible light as a renewable energy source.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Late-Stage Functionalization | Rapid diversification of derivatives, efficient SAR exploration | C-H activation, regioselective halogenation, cross-coupling reactions |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Microreactor technology, process optimization |

| Photoredox Catalysis | Mild reaction conditions, access to novel transformations | Visible-light-mediated reactions, radical chemistry |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms and photophysical properties of this compound and its derivatives is crucial for their rational design and application. Time-resolved spectroscopic techniques can provide invaluable insights into the dynamics of these molecules on ultrafast timescales.

Future research in this area could involve:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics of the pyridazinone core, providing information on processes such as intersystem crossing and internal conversion. Understanding these pathways is particularly important for applications in photochemistry and materials science. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can be employed to probe the structural changes that occur in the molecule upon photoexcitation, offering a detailed picture of the reaction intermediates and transition states.

Computational Modeling: In conjunction with experimental studies, high-level quantum chemical calculations can be used to model the excited-state potential energy surfaces and predict the photophysical properties of these compounds, guiding the design of molecules with desired characteristics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govmdpi.commdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel pyridazinone derivatives with enhanced properties.

Promising applications of AI and ML in this context include:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel pyridazinone structures with a high probability of biological activity. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models based on machine learning algorithms can be developed to predict the biological activity, pharmacokinetic properties (ADME), and toxicity of virtual pyridazinone derivatives, enabling the prioritization of compounds for synthesis and testing. mdpi.com

Reaction Prediction and Synthesis Planning: AI-powered tools can assist in the design of efficient synthetic routes for novel pyridazinone targets, predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

| AI/ML Application | Objective | Potential Impact |

| De Novo Design | Generation of novel pyridazinone structures with desired properties | Acceleration of hit and lead discovery |

| Predictive Modeling | In silico prediction of activity, ADME, and toxicity | Reduction of costs and time in drug development |

| Reaction Prediction | Optimization of synthetic routes | Increased efficiency and success rate of synthesis |

Exploration of New Biological Targets and Mechanisms beyond Current Research Paradigms

While pyridazinone derivatives have been extensively studied for their effects on well-known targets such as cyclooxygenase (COX) and phosphodiesterases (PDEs), there is a vast and largely unexplored landscape of other potential biological targets. sarpublication.comnih.govnih.gov

Future research should aim to:

Target Identification and Validation: Employing chemoproteomics and other target identification strategies to uncover novel protein binding partners for this compound and its derivatives.

In Silico Screening: Virtual screening of large compound libraries against a wide range of biological targets can help to identify potential new applications for the pyridazinone scaffold. nih.govmdpi.commdpi.com

Phenotypic Screening: High-content screening of pyridazinone libraries in various disease models can reveal unexpected therapeutic activities and provide starting points for the elucidation of new mechanisms of action.

Sustainable and Green Chemistry Approaches in Pyridazinone Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. rsc.orgmdpi.comejcmpr.com Future research on the synthesis of this compound and its derivatives should embrace these principles.

Key areas for improvement include:

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, reducing the environmental impact of chemical processes. illinois.edumdpi.comsemanticscholar.orgspringernature.com For instance, biocatalysts could be employed in the synthesis of key precursors or in the stereoselective functionalization of the pyridazinone ring.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a crucial aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of waste.

| Green Chemistry Approach | Principle | Application in Pyridazinone Synthesis |

| Biocatalysis | Use of enzymes for selective transformations | Stereoselective synthesis of chiral derivatives, enzymatic resolution |

| Greener Solvents | Replacement of hazardous solvents | Use of water, ionic liquids, or solvent-free conditions |

| Atom Economy | Maximizing the efficiency of chemical reactions | Development of addition and cycloaddition reactions |

Q & A

Q. Key Synthetic Steps

Which spectroscopic and crystallographic methods are used for structural confirmation?

Basic

X-ray crystallography provides definitive structural data, as demonstrated in studies on pyridazinone derivatives with chloro and methyl substituents . Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and substitution patterns, while IR spectroscopy confirms functional groups (e.g., carbonyl at 1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation pathways .

How can substitution patterns be optimized for antihypertensive activity?

Advanced

Structure-activity relationship (SAR) studies indicate that:

- 6-position : Amide or acetylthio groups enhance bioavailability and target binding. Example: 6-[4-(3-acetylthio-2-methylpropanoylamino)phenyl] derivatives show potent activity in hypertensive rat models .

- 5-position : Methyl or ethyl groups improve metabolic stability.

- 2-position : Ethoxy groups increase solubility and reduce toxicity .

Methodology : Use computational docking (e.g., AutoDock) to predict interactions with angiotensin-converting enzyme (ACE) or β-adrenergic receptors, followed by in vivo validation in spontaneously hypertensive rats (SHR) .

What in vitro/in vivo models evaluate cardiotonic effects?

Q. Advanced

- In vitro : Isolated Langendorff-perfused hearts measure contractility and ion channel modulation (e.g., Ca²⁺ flux).

- In vivo : SHR rats or canine models assess blood pressure reduction and cardiac output. Electrophysiological assays (patch-clamp) quantify hERG channel inhibition to avoid arrhythmogenic risks .

How do metabolic pathways influence pharmacological profiles?

Q. Advanced

- Phase I metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize ethoxy groups to carboxylic acids, altering solubility.

- Phase II metabolism : Glucuronidation at the pyridazinone ring enhances excretion.

- Species-specific detoxification : In plants, pyridazinones like pyrazon are conjugated with glucose for detoxification, a mechanism less prevalent in mammals .

Methodology : Use LC-MS/MS to track metabolites in hepatic microsomes or urine samples. Compare metabolic stability across species to optimize dosing .

How to resolve contradictions in reported biological activities?

Advanced

Discrepancies (e.g., anti-inflammatory vs. inactive results) arise from:

- Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) and dosages.

- Structural nuances : Minor substituent changes (e.g., chloro vs. methyl) drastically alter activity.

- Data validation : Cross-validate using orthogonal assays (e.g., ELISA for TNF-α and Western blot for NF-κB) .

What computational tools predict pyridazinone-protein interactions?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ACE or PDE3A (target for cardiotonic agents).

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories.